5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide
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Description
The compound appears to be an organic molecule with a benzamide core structure, which is a common structure in many pharmaceuticals1. It also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is often found in biologically active compounds1.
Synthesis Analysis
While I couldn’t find specific synthesis methods for this compound, similar compounds are often synthesized through condensation reactions or coupling reactions2. The exact method would depend on the specific functional groups present and the desired configuration2.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple functional groups and a relatively large number of atoms1. The exact structure would depend on the specific arrangement of these groups and the stereochemistry of the molecule1.
Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, benzamides and thiophenes both have characteristic reactions. For example, benzamides can undergo hydrolysis to form carboxylic acids and amines, while thiophenes can undergo electrophilic aromatic substitution1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. However, we can predict that it would likely be a solid at room temperature, given the size and complexity of the molecule1. It may also have relatively low solubility in water due to the presence of nonpolar groups1.Safety And Hazards
Without specific toxicity data, it’s hard to say exactly how hazardous this compound would be. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment1.
Future Directions
Future research on this compound could involve exploring its potential biological activity, given the presence of functional groups often found in active pharmaceutical ingredients1. This could involve in vitro testing, followed by in vivo studies if initial results are promising1.
Please note that this is a general analysis based on the structure of the compound and related compounds. For a more accurate and detailed analysis, specific experimental data would be needed.
properties
IUPAC Name |
5-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-24-16-3-2-14(10-15(16)17(18)21)26(22,23)19-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,19-20H,4-5,7-8H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOLNFGAGBCKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide |
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